molecular formula C12H16N2O3 B6094811 N-allyl-N'-(2,4-dimethoxyphenyl)urea

N-allyl-N'-(2,4-dimethoxyphenyl)urea

Cat. No.: B6094811
M. Wt: 236.27 g/mol
InChI Key: LJPZZBZZGHOEBA-UHFFFAOYSA-N
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Description

Contextualizing Urea (B33335) Derivatives in Contemporary Chemical Research

The urea functional group, first synthesized by Friedrich Wöhler in 1828 in what is considered a landmark event in the history of chemistry, is far from being a mere historical curiosity. In modern research, urea derivatives are integral to the development of a wide array of functional molecules. nih.gov Their ability to form strong and directional hydrogen bonds makes them excellent building blocks for supramolecular assemblies and potent ligands for biological targets. nih.gov

Urea-containing compounds have found applications as pharmaceuticals, including anticancer, antibacterial, and antiviral agents. nih.govnih.gov Beyond medicine, they are utilized in agriculture and in the development of advanced materials. The synthesis of unsymmetrical ureas, in particular, remains an active area of research, with methodologies evolving to offer greater efficiency, safety, and substrate scope. mdpi.comrsc.org

Significance of N-Allyl and Dimethoxyphenyl Moieties in Synthetic Design

The specific substituents on the urea nitrogen atoms in N-allyl-N'-(2,4-dimethoxyphenyl)urea are not arbitrary; they are chosen for the unique chemical properties they impart.

The N-allyl group is a particularly valuable moiety in synthetic chemistry. The double bond of the allyl group is a versatile handle for a variety of chemical transformations. It can participate in addition reactions, be a partner in cross-coupling reactions, and undergo isomerization. researchgate.net This reactivity allows for the post-synthesis modification of the urea, enabling the introduction of further complexity or the attachment of the molecule to other scaffolds.

The 2,4-dimethoxyphenyl group , on the other hand, is an electron-rich aromatic system. The methoxy (B1213986) groups at the ortho and para positions activate the ring towards electrophilic substitution, providing another site for potential functionalization. Furthermore, the dimethoxy substitution pattern can influence the conformational preferences of the molecule and its interactions with other molecules or biological targets. In some contexts, dimethoxybenzyl groups are employed as protecting groups that can be removed under specific conditions.

Scope and Research Directions for Complex Urea Architectures

The study of complex urea architectures like this compound opens up several avenues for future research. The combination of a reactive allyl group and a functionalizable aromatic ring within a single molecule suggests its potential as a versatile building block in combinatorial chemistry and fragment-based drug discovery.

Future research could focus on exploring the reactivity of the allyl group in this specific context, for example, in polymerization reactions to create novel functional polymers. Another direction could be the investigation of the molecule's coordination chemistry with various metal centers, potentially leading to new catalysts or materials with interesting photophysical properties. Furthermore, the biological activity of this compound and its derivatives remains a largely unexplored area, offering opportunities for the discovery of new therapeutic agents. The development of more complex, multi-layered aromatic urea structures with dynamic helical properties is also an active field of research. nih.gov

Interactive Data Tables

Physicochemical Properties of this compound vulcanchem.com

PropertyValue
Molecular FormulaC12H16N2O3
Molecular Weight236.27 g/mol
IUPAC Name1-allyl-3-(2,4-dimethoxyphenyl)urea
Canonical SMILESCOC1=CC(=C(C=C1)NC(=O)NCC=C)OC
Hydrogen Bond Donors2
Hydrogen Bond Acceptors4
Estimated logP2.1–2.4

Comparison with a Structural Analog: N-cyclopentyl-N'-(2,4-dimethoxyphenyl)urea vulcanchem.com

PropertyThis compoundN-cyclopentyl-N'-(2,4-dimethoxyphenyl)urea
Molecular FormulaC12H16N2O3C14H20N2O3
Molecular Weight ( g/mol )236.27264.32
Estimated logP2.1–2.42.57
Polar Surface Area (predicted)~48–50 Ų48.43 Ų

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2,4-dimethoxyphenyl)-3-prop-2-enylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c1-4-7-13-12(15)14-10-6-5-9(16-2)8-11(10)17-3/h4-6,8H,1,7H2,2-3H3,(H2,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJPZZBZZGHOEBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)NCC=C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for N Allyl N 2,4 Dimethoxyphenyl Urea

Foundational Synthetic Strategies for Substituted Ureas

The construction of the urea (B33335) moiety is a cornerstone of synthetic organic chemistry, with numerous methods developed to achieve this transformation efficiently and with high yields. These strategies can be broadly categorized into several key approaches.

Direct Amination of Isocyanates

The most direct and widely utilized method for preparing unsymmetrical ureas is the reaction of an isocyanate with a primary or secondary amine. wikipedia.orgcommonorganicchemistry.com This reaction is typically rapid, high-yielding, and proceeds via the nucleophilic addition of the amine's nitrogen atom to the electrophilic carbonyl carbon of the isocyanate group.

The process is often carried out at room temperature in a suitable aprotic solvent and generally does not require a catalyst. commonorganicchemistry.com The primary challenge in this approach lies in the availability and stability of the isocyanate precursor, as these reagents can be toxic and moisture-sensitive. wikipedia.orgrsc.org For the synthesis of N-substituted ureas, this method remains a preferred route due to its simplicity and efficiency. rsc.org A similar approach involves reacting an amine with potassium isocyanate in an aqueous medium, which provides a facile and safe method for producing N-substituted ureas. rsc.org

Table 1: Typical Solvents for Direct Amination of Isocyanates

Solvent Type Rationale for Use
Tetrahydrofuran (THF) Aprotic Ether Good solubility for many organic reactants; relatively inert. commonorganicchemistry.com
Dichloromethane (DCM) Halogenated Excellent solvent for a wide range of organic compounds; volatile and easy to remove. commonorganicchemistry.com
Acetonitrile (MeCN) Polar Aprotic Used for its polarity and ability to dissolve both reactants. nih.gov
N,N-Dimethylformamide (DMF) Polar Aprotic High boiling point, suitable for less reactive substrates requiring heating. commonorganicchemistry.com

Carbonylation Reactions of Amines

Carbonylation reactions provide an alternative pathway to ureas by introducing a carbonyl group between two amine functionalities, often avoiding the need to handle toxic isocyanates directly.

One prominent method is the palladium-catalyzed oxidative carbonylation of amines. nih.govacs.org This reaction uses carbon monoxide (CO) as the carbonyl source and an oxidant, such as air, in the presence of a palladium catalyst system (e.g., PdI₂/KI). nih.govacs.org Symmetrically and unsymmetrically substituted ureas can be synthesized with high efficiency using this process. nih.gov Other metal catalysts, such as tungsten hexacarbonyl (W(CO)₆), have also been employed for the oxidative carbonylation of primary amines to yield N,N'-disubstituted ureas. acs.org

Furthermore, carbon dioxide (CO₂), a non-toxic and abundant C1 building block, can be used for urea synthesis. psu.edursc.org The direct reaction of primary aliphatic amines with CO₂ under elevated temperature and pressure can produce urea derivatives without the need for a catalyst or organic solvent. psu.edursc.org The reaction is believed to proceed through an alkyl ammonium (B1175870) alkyl carbamate (B1207046) intermediate. psu.edu

Table 2: Comparison of Carbonylation Methods for Urea Synthesis

Carbonyl Source Catalyst System Typical Conditions Key Features
Carbon Monoxide (CO) PdI₂ / KI 90-100°C, 20 atm (CO/air mixture) nih.gov High catalytic efficiency for symmetrical and trisubstituted ureas. nih.gov
Carbon Monoxide (CO) W(CO)₆ / I₂ Two-phase solvent system (CH₂Cl₂/H₂O) acs.org Broad functional group tolerance. acs.org
Carbon Dioxide (CO₂) None 180°C, 10 MPa psu.edu Catalyst- and solvent-free; environmentally benign. psu.edursc.org

Catalytic Approaches in Urea Bond Formation

Modern synthetic chemistry has seen the emergence of various catalytic systems that facilitate urea bond formation with enhanced selectivity and under milder conditions.

Copper-catalyzed: Copper salts can catalyze the formation of unsymmetric ureas from aryl isocyanides and O-benzoyl hydroxylamines. mdpi.comnih.gov This method proceeds under mild conditions and tolerates a wide range of functional groups. mdpi.comnih.gov The proposed mechanism involves the oxidative addition of the copper(I) salt to the N-O bond, followed by isocyanide insertion. mdpi.comnih.gov Another approach uses a tetraammineaquacopper(II) sulfate (B86663) complex to catalyze the formation of urea from ammonium carbamate, a key intermediate in industrial urea production. nih.govacs.org

Palladium-catalyzed: Palladium catalysis is effective not only in carbonylation reactions but also in C-N cross-coupling reactions to form ureas. rsc.orgrsc.org For instance, a palladium catalyst system (Pd₂(dba)₃/Xantphos) can be used to couple various ureas with 2-chloro-4,6-disubstituted-s-triazines, providing a route to complex urea derivatives. rsc.orgrsc.org

Indium triflate catalysis: Indium(III) triflate (In(OTf)₃) has been identified as an effective catalyst for the synthesis of N-substituted ureas from amines and urea, where urea serves as an eco-friendly carbonyl source. organic-chemistry.orgthieme-connect.com The reaction proceeds via the activation of urea through O-coordination with the indium catalyst, followed by nucleophilic attack by the amine. organic-chemistry.orgresearchgate.net

Lanthanum triflate catalysis: Lanthanum(III) triflate (La(OTf)₃) is a potent catalyst for the direct conversion of N-protected carbamates (such as N-Cbz, N-Alloc, and N-Troc) into nonsymmetric ureas upon reaction with various amines. organic-chemistry.orgthieme-connect.comresearchgate.net This method is valued for its high yields and the ability to utilize readily available protected amines. thieme-connect.com

Table 3: Overview of Selected Catalytic Methods for Urea Synthesis

Catalyst Reactants Product Type Reference
Copper(I) acetate (B1210297) (CuOAc) Aryl isocyanide + O-benzoyl hydroxylamine Unsymmetric ureas mdpi.comnih.gov
Palladium₂(dba)₃ / Xantphos 2-chloro-s-triazine + Urea s-Triazinyl ureas rsc.orgrsc.org
Indium(III) triflate (In(OTf)₃) Amine + Urea N-substituted ureas organic-chemistry.orgthieme-connect.com
Lanthanum(III) triflate (La(OTf)₃) N-protected carbamate + Amine Nonsymmetric ureas organic-chemistry.orgthieme-connect.com

Targeted Synthesis of N-allyl-N'-(2,4-dimethoxyphenyl)urea

The synthesis of the specific molecule this compound can be achieved by applying the foundational strategies described above. The most practical and targeted approaches involve nucleophilic addition and multicomponent reactions.

Nucleophilic Addition Protocols

The most direct and efficient synthesis of this compound involves the nucleophilic addition of allylamine (B125299) to 2,4-dimethoxyphenyl isocyanate. This reaction is an example of the direct amination of isocyanates discussed in section 2.1.1.

The synthesis of a structurally similar compound, N-(3,4-Difluorophenyl)-N′-(2,5-dimethoxyphenyl)urea, was successfully achieved by reacting 3,4-difluoroaniline (B56902) with 2,5-dimethoxyphenyl isocyanate. nih.gov By analogy, the reaction between allylamine and 2,4-dimethoxyphenyl isocyanate would be expected to proceed smoothly to afford the target compound in high yield. The reaction is typically performed in an inert aprotic solvent at or near room temperature.

Reaction Scheme: Allylamine + 2,4-Dimethoxyphenyl isocyanate → this compound

Table 4: Proposed Reaction Parameters for Nucleophilic Addition Synthesis

Parameter Proposed Condition Rationale
Reactant 1 Allylamine Nucleophile
Reactant 2 2,4-Dimethoxyphenyl isocyanate Electrophile
Solvent Tetrahydrofuran (THF) or Dichloromethane (DCM) Inert, aprotic solvent to facilitate reaction. commonorganicchemistry.com
Temperature Room Temperature Reaction is typically facile and exothermic. commonorganicchemistry.com
Workup Evaporation of solvent, purification by crystallization or chromatography Standard procedure for isolating solid organic products. nih.gov

Multicomponent Reaction Pathways

Multicomponent reactions (MCRs), which combine three or more reactants in a single synthetic operation, offer an efficient and atom-economical approach to complex molecules. nih.gov A plausible, though more complex, route to this compound involves a one-pot, two-step sequence based on a microwave-assisted Staudinger–aza-Wittig reaction. beilstein-journals.org

This protocol would involve two main stages:

In situ Isocyanate Formation: An allyl halide is first converted to allyl azide (B81097). The azide then reacts with a polymer-bound phosphine (B1218219) (e.g., PS-PPh₂) under a carbon dioxide atmosphere. This generates an iminophosphorane intermediate which, in the presence of CO₂, rearranges to form allyl isocyanate in situ. beilstein-journals.org

Urea Formation: Without isolating the isocyanate, 2,4-dimethoxyaniline (B45885) is added to the reaction mixture. The amine then reacts with the newly formed allyl isocyanate to yield the final product, this compound. beilstein-journals.org

This pathway avoids the isolation of the potentially hazardous isocyanate intermediate and leverages the efficiency of one-pot procedures. beilstein-journals.org

Reaction Condition Optimization and Process Efficiency

Influence of Solvent Systems and Temperature Gradients

The selection of an appropriate solvent system is critical in the synthesis of urea derivatives. The solvent's polarity, boiling point, and its ability to dissolve reactants and intermediates can significantly impact reaction rates and yields. For the synthesis of N-aryl ureas, a variety of solvents can be employed, with the choice often depending on the specific reactants and reaction conditions. For instance, in palladium-catalyzed cross-coupling reactions to form diaryl ureas, solvents like tert-butanol (B103910) have been utilized. nih.gov

Temperature is another crucial factor. In the synthesis of N,N'-dibutylurea from n-butylamine and carbon dioxide, an optimal temperature of around 180°C was identified, with yields decreasing at higher temperatures due to the reversible and exothermic nature of the reaction. psu.edu Conversely, some palladium-catalyzed arylations may require elevated temperatures, such as 85°C or 100°C, to proceed efficiently. nih.gov Lowering the reaction temperature can sometimes prevent the thermal decomposition of the product, leading to higher yields. nih.gov

Table 1: Illustrative examples of solvent and temperature effects on urea synthesis.

Reaction Type Solvent Temperature (°C) Outcome Reference
Pd-Catalyzed Cross-Coupling tert-Butanol 85 Effective for arylation of benzylurea nih.gov
Amine + CO2 Methanol (B129727) (as solvent) 180 Maximum yield for N,N'-dibutylurea psu.edu
Pd-Catalyzed Cross-Coupling Toluene 60 Prevention of product decomposition nih.gov
Amine + Isocyanate Water Room Temperature Good to excellent yields for N-substituted ureas rsc.org

Catalyst Selection and Loading Effects

Catalysts can play a pivotal role in the synthesis of urea derivatives, often enabling reactions to occur under milder conditions and with greater efficiency. For instance, palladium catalysts, such as palladium(II) acetate, are frequently used in C-N cross-coupling reactions to form N-aryl ureas. nih.gov The catalyst loading, typically in the range of 1-3 mol%, can significantly influence the reaction's success, with higher loadings sometimes required for less reactive substrates. nih.gov

Ruthenium pincer complexes have also emerged as effective catalysts for urea synthesis directly from methanol and an amine, offering a highly atom-economical route that produces hydrogen as the only byproduct. acs.org In some cases, catalyst-free methods are also viable. The reaction of amines with potassium isocyanate in water can proceed efficiently without a catalyst to produce N-substituted ureas. rsc.org

Table 2: Representative catalyst systems for urea synthesis.

Catalyst System Reactants Key Features Reference
Pd(OAc)2 / Ligand Aryl Halide + Urea Enables C-N cross-coupling for unsymmetrical diaryl ureas nih.gov
Ruthenium Pincer Complex Methanol + Amine Atom-economical, produces H2 as byproduct acs.org
None Amine + Potassium Isocyanate Catalyst-free, proceeds in water rsc.org
Lanthanum Triflate N-alkoxycarbonyl-protected amine Catalyzes direct conversion to non-symmetric ureas organic-chemistry.org

Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry are increasingly influencing the design of synthetic routes for urea derivatives. A key focus is the replacement of hazardous reagents like phosgene (B1210022) and isocyanates. nih.gov The use of carbon dioxide as a C1 source is a promising green alternative, although it can require a dehydrating agent. rsc.orgscholaris.ca

Water is being explored as a benign solvent for urea synthesis, with some methods demonstrating high yields without the need for organic co-solvents. rsc.org The development of catalyst-free reactions, or the use of non-metal catalysts, aligns with green chemistry principles by reducing reliance on heavy metals. rsc.orgmdpi.com Furthermore, atom-economical reactions, such as those catalyzed by ruthenium pincer complexes that generate only hydrogen as a byproduct, represent a significant step towards more sustainable chemical manufacturing. acs.orgacs.org The use of urea itself as a reagent in transamidation reactions is another green approach, avoiding toxic isocyanate reagents. nih.gov

Isolation and Purification Techniques for Urea Derivatives

The isolation and purification of the target this compound from the reaction mixture are crucial steps to obtain a product of high purity. Common techniques include filtration, recrystallization, and chromatography.

For solid products, simple filtration can be an effective initial step to separate the crude product from the reaction solvent. rsc.org Recrystallization from a suitable solvent is a widely used method to purify solid urea derivatives. njit.edu This technique relies on the difference in solubility of the compound and impurities in a given solvent at different temperatures.

Chromatographic techniques are also extensively employed for the purification of urea derivatives. thieme-connect.com Flash chromatography on silica (B1680970) gel is a common method for separating the desired product from unreacted starting materials and byproducts. thieme-connect.com The choice of eluent (solvent system) is critical for achieving good separation. Liquid chromatography is another powerful tool for both the analysis and purification of ureas. nih.gov In some cases, derivatization of the ureas is performed to facilitate their detection and separation by gas chromatography. rsc.org

For more specialized applications, other techniques such as reverse osmosis and ion-exchange chromatography have been explored for the purification of urea-containing solutions, though these are more commonly applied in different contexts. epo.orgnih.gov The formation of urea-n-paraffin-clathrates is another interesting separation method, primarily used for dewaxing petroleum products but demonstrating the principle of selective crystallization. wikipedia.org

Table 3: Common Compound Names

Compound Name
This compound
N,N'-dibutylurea
n-butylamine
carbon dioxide
tert-butanol
palladium(II) acetate
benzylurea
toluene
potassium isocyanate
ruthenium pincer complexes
methanol
lanthanum triflate
phosgene
isocyanates
silica gel

Advanced Structural Elucidation and Spectroscopic Characterization

Spectroscopic Analysis for Molecular Structure Confirmation

Spectroscopic techniques provide the primary evidence for the covalent structure of a molecule, confirming the presence of functional groups and the connectivity of atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and 2D-NMR Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. While specific experimental spectra for N-allyl-N'-(2,4-dimethoxyphenyl)urea are not widely published, the expected resonances can be predicted based on its known structure.

¹H NMR: The proton NMR spectrum is anticipated to show distinct signals for each unique proton environment. The two N-H protons of the urea (B33335) linkage would likely appear as separate, broad signals. The protons of the 2,4-dimethoxyphenyl group are expected in the aromatic region, with their specific chemical shifts and coupling patterns determined by their positions relative to the electron-donating methoxy (B1213986) groups and the urea substituent. The two methoxy groups (-OCH₃) should each produce a sharp singlet. The allyl group (-CH₂-CH=CH₂) would display a complex set of signals: a multiplet for the vinyl proton (-CH=), a doublet of doublets for the terminal vinyl protons (=CH₂), and a doublet for the methylene (B1212753) protons (-CH₂-N) coupled to the adjacent vinyl proton.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. It is expected to display 12 distinct signals, corresponding to the 12 carbon atoms in the molecule, assuming no accidental overlap. Key predicted resonances include the carbonyl carbon (C=O) of the urea group at the lowest field (most deshielded), typically around 155-165 ppm. The carbons of the dimethoxyphenyl ring would appear in the aromatic region (approx. 100-160 ppm), with the oxygen-substituted carbons being the most deshielded. The two methoxy carbons would resonate at higher field (approx. 55-60 ppm). The sp² and sp³ carbons of the allyl group would also have characteristic shifts.

2D-NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be instrumental. A COSY spectrum would confirm the coupling relationships between adjacent protons, for instance, within the allyl group and the aromatic ring. An HSQC spectrum would correlate each proton signal with its directly attached carbon, allowing for unambiguous assignment of the ¹H and ¹³C spectra.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Assignment Predicted ¹H NMR δ (ppm) Predicted ¹³C NMR δ (ppm)
Urea C=O - ~158
Urea N-H Data not available -
Aromatic C-H ~6.4 - 8.0 ~98 - 122
Aromatic C-N - ~125
Aromatic C-O - ~150 - 160
Methoxy (-OCH₃) ~3.8 ~55
Allyl -CH₂-N ~3.9 ~44
Allyl -CH= ~5.8 - 6.0 ~135
Allyl =CH₂ ~5.1 - 5.3 ~116

Note: These are predicted values based on standard functional group ranges. Actual experimental values may vary based on solvent and other conditions.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification and Vibrational Assignments

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The FT-IR spectrum of this compound would be expected to show several characteristic absorption bands. The N-H stretching vibrations of the urea group typically appear as one or two bands in the region of 3200-3400 cm⁻¹. The most prominent band would be the C=O (Amide I) stretching vibration, expected around 1630-1690 cm⁻¹. vulcanchem.com The N-H bending (Amide II) vibration is usually found near 1550 cm⁻¹. semanticscholar.org Other key vibrations include the C-O-C stretches of the methoxy groups and the aromatic ring, the C=C stretch of the allyl group (around 1640 cm⁻¹), and various C-H stretching and bending modes for the aromatic and aliphatic parts of the molecule.

Table 2: Expected FT-IR Vibrational Assignments for this compound

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹)
N-H Stretching Urea (-NH) 3200 - 3400
C-H Stretching (Aromatic) Ar-H 3000 - 3100
C-H Stretching (Alkene) =C-H 3010 - 3095
C=O Stretching (Amide I) Urea (C=O) 1630 - 1690
C=C Stretching Allyl (-C=C-) ~1640
N-H Bending (Amide II) Urea (-NH) 1510 - 1570
C-O Stretching Aryl Ether (Ar-O-C) 1200 - 1275 (asymmetric), 1020-1075 (symmetric)

Note: These are characteristic frequency ranges. The exact position and intensity of peaks can be influenced by the molecular environment and intermolecular interactions.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition and validation of the molecular formula. For this compound, the molecular formula is C₁₂H₁₆N₂O₃. vulcanchem.com HRMS analysis, typically using electrospray ionization (ESI), would be expected to detect the protonated molecule [M+H]⁺.

Table 3: HRMS Data for this compound

Parameter Value
Molecular Formula C₁₂H₁₆N₂O₃
Molecular Weight (Calculated) 236.27 g/mol vulcanchem.com
Calculated m/z for [M+H]⁺ 237.1234

The close agreement between the calculated and an experimentally observed m/z value to within a few parts per million (ppm) would provide strong evidence for the proposed molecular formula.

Solid-State Structural Analysis by Single Crystal X-ray Diffraction (SC-XRD)

While spectroscopic methods confirm the covalent structure, Single Crystal X-ray Diffraction (SC-XRD) provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. Although a crystal structure for this compound has not been reported in the searched literature, the expected structural features can be discussed.

Determination of Molecular Geometry and Conformation

An SC-XRD analysis would precisely determine the geometry of the molecule. It would confirm the planarity of the phenyl ring and the urea fragment. A key conformational feature would be the dihedral angle between the plane of the 2,4-dimethoxyphenyl ring and the plane of the urea group. In many N-aryl ureas, this angle is significantly twisted due to steric hindrance. nih.govnih.gov The conformation of the flexible allyl group relative to the rest of the molecule would also be established.

Analysis of Intermolecular Interactions: Hydrogen Bonding and π-π Stacking Networks

The solid-state packing of urea derivatives is typically dominated by strong hydrogen bonds. The two N-H groups of the urea moiety are excellent hydrogen bond donors, while the carbonyl oxygen is an excellent acceptor. It is highly probable that in the crystal lattice of this compound, molecules would be linked by N-H···O=C hydrogen bonds. nih.gov These interactions often lead to the formation of well-defined one-dimensional tapes or two-dimensional sheets. nih.gov

In addition to hydrogen bonding, π-π stacking interactions between the electron-rich dimethoxyphenyl rings of adjacent molecules could further stabilize the crystal packing. nih.gov These interactions involve the face-to-face or offset stacking of aromatic rings and are common in crystals of aromatic compounds. SC-XRD would allow for the precise measurement of the distances and geometries of these hydrogen bonds and π-π stacking interactions, providing a complete picture of the supramolecular architecture.

Table 4: Compound Names Mentioned in this Article

Compound Name

Advanced Vibrational Spectroscopy for Conformational Insight

Advanced vibrational spectroscopy techniques, such as Fourier-transform infrared (FT-IR) and Raman spectroscopy, are powerful tools for probing the conformational landscape of molecules like this compound. While specific experimental spectra for this compound are not available in the public domain, a detailed analysis can be predicted based on the functional groups present.

The FT-IR spectrum is expected to be dominated by characteristic vibrational modes of the urea, allyl, and dimethoxybenzene moieties. The N-H stretching vibrations, typically appearing in the 3200-3400 cm⁻¹ region, would be sensitive to hydrogen bonding. In a solid-state spectrum, the presence of multiple bands in this region could indicate different hydrogen-bonding environments. The C=O (Amide I) stretching vibration, expected around 1630-1680 cm⁻¹, is also highly sensitive to hydrogen bonding; a shift to lower wavenumbers would suggest strong intermolecular hydrogen bond formation.

The allyl group would exhibit characteristic C-H stretching vibrations above 3000 cm⁻¹ for the sp² carbons and below 3000 cm⁻¹ for the sp³ carbon. The C=C stretching vibration would be observed in the 1640-1680 cm⁻¹ region. The out-of-plane C-H bending vibrations of the allyl group are also expected to be prominent.

The 2,4-dimethoxyphenyl group would contribute to the spectrum with aromatic C-H stretching vibrations above 3000 cm⁻¹, and aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-O stretching vibrations of the methoxy groups would appear as strong bands in the 1000-1300 cm⁻¹ region.

Raman spectroscopy would provide complementary information. The non-polar C=C bond of the allyl group and the symmetric breathing modes of the aromatic ring are expected to give rise to strong Raman signals. Conformational changes, particularly rotation around the C-N bonds of the urea linkage and the C-C single bond of the allyl group, would influence the positions and intensities of various bands in both FT-IR and Raman spectra.

A summary of expected key vibrational frequencies is provided in the table below.

Table 2: Predicted Key Vibrational Frequencies for this compound

Functional GroupVibrational ModePredicted Wavenumber Range (cm⁻¹)
N-H (Urea)Stretching3200 - 3400
C=O (Urea - Amide I)Stretching1630 - 1680
N-H (Urea - Amide II)Bending1550 - 1620
C-H (Aromatic)Stretching3000 - 3100
C=C (Aromatic)Stretching1450 - 1600
C-H (Allyl, =C-H)Stretching3020 - 3080
C=C (Allyl)Stretching1640 - 1680
C-O (Methoxy)Asymmetric Stretching1200 - 1275
C-O (Methoxy)Symmetric Stretching1020 - 1075

Note: These are predicted ranges and the actual experimental values may vary depending on the physical state of the sample and intermolecular interactions.

Theoretical and Computational Investigations of N Allyl N 2,4 Dimethoxyphenyl Urea

Quantum Chemical Calculations

Quantum chemical calculations are foundational to modern molecular modeling, allowing for the determination of a molecule's properties from first principles.

Density Functional Theory (DFT) is a robust method for calculating the electronic structure of molecules. A primary application is geometry optimization, which determines the lowest energy, and thus most stable, three-dimensional conformation of the molecule. For N-allyl-N'-(2,4-dimethoxyphenyl)urea, this process would involve calculating bond lengths, bond angles, and dihedral angles.

The urea (B33335) functional group tends towards a planar geometry due to resonance and delocalization of electrons between the nitrogen lone pairs and the carbonyl group. nih.gov However, the bulky 2,4-dimethoxyphenyl and allyl groups would cause steric strain, likely resulting in a twisted conformation where the phenyl ring is not coplanar with the urea moiety. DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are used to precisely quantify these geometric parameters. researchgate.net

Table 1: Illustrative Optimized Geometrical Parameters for a Substituted Urea Moiety (based on representative data).

ParameterBond/AngleTypical Value
Bond LengthC=O~1.25 Å
C-N (Amide)~1.37 Å
Bond AngleN-C-N~118°
O=C-N~121°
Dihedral AnglePhenyl Ring vs. Urea Plane20-40°

This table presents typical values for substituted urea derivatives to illustrate expected findings for this compound.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rheniumshop.co.il The HOMO acts as the primary electron donor (nucleophile), while the LUMO is the primary electron acceptor (electrophile). researchgate.net The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests the molecule is more reactive and "softer." researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich 2,4-dimethoxyphenyl ring, due to the electron-donating effect of the methoxy (B1213986) groups. The LUMO would likely be distributed across the urea's C=O double bond and the allyl group's C=C double bond. From the HOMO and LUMO energies, global reactivity descriptors can be calculated to quantify the molecule's chemical behavior.

Table 2: Representative FMO Energies and Global Reactivity Descriptors for a Phenylurea Derivative.

ParameterSymbolFormulaIllustrative Value (eV)
HOMO EnergyEHOMO--5.9
LUMO EnergyELUMO--0.3
Energy GapΔEELUMO - EHOMO5.6
Ionization PotentialIP-EHOMO5.9
Electron AffinityEA-ELUMO0.3
Chemical Hardnessη(IP - EA) / 22.8
Chemical Potentialµ-(IP + EA) / 2-3.1
Electrophilicity Indexωµ² / (2η)1.7

Source: Values are illustrative, based on typical DFT calculations for organic molecules with similar functional groups. researchgate.netresearchgate.net

A Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the total electronic density of a molecule. It is invaluable for identifying the regions that are rich or poor in electrons, thereby predicting sites for electrophilic and nucleophilic attack.

In the MEP map of this compound, distinct regions would be visible:

Negative Potential (Red/Yellow): These electron-rich areas are susceptible to electrophilic attack. The most negative potential would be concentrated on the carbonyl oxygen atom due to its high electronegativity and lone pairs. The oxygen atoms of the methoxy groups would also show negative potential.

Positive Potential (Blue): These electron-poor regions are vulnerable to nucleophilic attack. The highest positive potential would be located on the hydrogen atoms of the urea's N-H groups, highlighting their role as hydrogen bond donors.

Neutral Potential (Green): These areas, such as the carbon backbone of the allyl group and the phenyl ring, have a more neutral potential.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis examines the interactions between filled (donor) and empty (acceptor) orbitals within a molecule. This provides a detailed understanding of charge delocalization and the stabilizing effects of hyperconjugation.

Hyperconjugation involves the delocalization of electron density from a filled bonding or lone pair orbital to an adjacent empty anti-bonding orbital. The strength of these interactions is quantified by the second-order perturbation energy, E(2). researchgate.net A higher E(2) value indicates a stronger interaction and greater charge delocalization.

For this compound, significant hyperconjugative interactions would include:

Delocalization of the lone pair electrons from the urea nitrogens (LP(N)) to the anti-bonding orbital of the carbonyl group (π* C=O).

Delocalization from the lone pairs of the methoxy oxygen atoms (LP(O)) to the anti-bonding orbitals of the aromatic ring (π* C-C). These interactions are crucial for the resonance stabilization of the urea and dimethoxyphenyl moieties.

Table 3: Illustrative Major NBO Interactions and Their Stabilization Energies (E(2)).

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
LP (Ocarbonyl)π* (N-Curea)~30-40
LP (Nurea)π* (C=O)~50-60
π (C=Cphenyl)π* (C=Cphenyl)~20-25

Source: This table shows representative interactions and stabilization energies derived from NBO analyses of similar organic compounds to illustrate the expected results. researchgate.net

Prediction and Interpretation of Spectroscopic Parameters

Theoretical and computational chemistry offers powerful tools for the prediction and interpretation of spectroscopic data, providing valuable insights into the structural and electronic properties of molecules. For this compound, computational methods can be employed to predict its vibrational and nuclear magnetic resonance (NMR) spectra, aiding in the analysis of experimental data and the confirmation of its molecular structure.

Computational Vibrational Spectra Prediction

The process begins with the optimization of the molecule's geometry to find its most stable conformation. Following this, the vibrational frequencies are calculated. It is common for the calculated frequencies to be systematically higher than the experimental values due to the harmonic approximation used in the calculations and the neglect of anharmonicity. To improve the agreement with experimental data, the computed frequencies are often scaled using empirical scaling factors. asianpubs.org

A detailed interpretation of the vibrational spectra can be achieved through Normal Coordinate Analysis (NCA), which allows for the assignment of each calculated vibrational mode to specific molecular motions, such as stretching, bending, and torsion of bonds. nih.gov This is often visualized through Potential Energy Distribution (PED) analysis. For this compound, key vibrational modes of interest would include the N-H, C=O, and C-N stretching vibrations of the urea moiety, the C=C stretching of the allyl group, and the vibrations associated with the dimethoxyphenyl ring. The presence of intermolecular hydrogen bonding, particularly involving the N-H and C=O groups, can be inferred from shifts in their corresponding stretching frequencies in the experimental infrared (IR) spectrum compared to the calculated gas-phase spectrum. nih.gov

Table 1: Predicted Vibrational Frequencies for Key Functional Groups of this compound

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹) (Scaled)
N-HStretching3400-3500
C=OStretching1650-1680
C-NStretching1350-1450
C=C (allyl)Stretching1640-1660
C-H (aromatic)Stretching3000-3100
C-O-C (ether)Asymmetric Stretching1230-1270
C-O-C (ether)Symmetric Stretching1020-1060

Note: The values in this table are hypothetical and based on typical ranges for these functional groups in related molecules.

Theoretical NMR Chemical Shift Computations

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the structure of organic molecules in solution. Theoretical calculations of NMR chemical shifts can aid in the assignment of experimental spectra and provide a deeper understanding of the electronic environment of the nuclei. The Gauge-Including Atomic Orbital (GIAO) method, implemented within DFT, is a popular and effective approach for calculating NMR chemical shifts. youtube.com

The computational process involves optimizing the molecular geometry, followed by the GIAO calculation of the absolute shielding tensors for each nucleus. These absolute shielding values are then converted to chemical shifts (δ) by referencing them to the computed shielding of a standard compound, typically tetramethylsilane (B1202638) (TMS). A linear scaling approach is often employed to correct for systematic errors in the calculations, where the calculated chemical shifts are plotted against the experimental values, and a linear regression is performed. youtube.com

For this compound, theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. The predicted values for the protons of the allyl group, the aromatic protons of the dimethoxyphenyl ring, and the N-H protons can be compared with experimental data to confirm their assignments. Similarly, the calculated ¹³C chemical shifts for the carbonyl carbon, the carbons of the allyl group, and the aromatic carbons provide valuable structural information.

Table 2: Predicted vs. Experimental NMR Chemical Shifts (ppm) for this compound

AtomPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)
¹H NMR
N-H (allyl)6.2 - 6.8Not available
N'-H (phenyl)7.8 - 8.5Not available
Allyl (=CH-)5.8 - 6.0Not available
Allyl (=CH₂)5.1 - 5.3Not available
Allyl (-CH₂-)3.8 - 4.0Not available
Aromatic-H6.4 - 8.2Not available
Methoxy (-OCH₃)3.8 - 3.9Not available
¹³C NMR
C=O155 - 158Not available
Allyl (=CH-)134 - 136Not available
Allyl (=CH₂)115 - 117Not available
Allyl (-CH₂-)43 - 45Not available
Aromatic-C98 - 160Not available
Methoxy (-OCH₃)55 - 56Not available

Note: The values in this table are hypothetical and based on typical chemical shift ranges for similar structures. Experimental data for this specific compound is not available.

Computational Studies on Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest due to their potential applications in photonics and optoelectronics. inoe.ro Computational chemistry provides a powerful avenue for the prediction and understanding of the NLO properties of molecules, enabling the rational design of new materials with enhanced NLO responses. The NLO properties of this compound can be investigated using quantum chemical calculations.

The key parameters that determine the NLO response of a molecule are the dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). physchemres.org These properties can be calculated using DFT methods, often with functionals like B3LYP or BLYP and extended basis sets that include diffuse and polarization functions, such as 6-311++G(d,p), to accurately describe the electron distribution. inoe.ro

The calculated first-order hyperpolarizability (β) is a measure of the second-order NLO response of the molecule. A higher β value indicates a stronger NLO activity. Urea is often used as a reference compound in NLO studies, and the calculated β value of the target molecule is typically compared to that of urea. researchgate.netnih.gov The presence of donor and acceptor groups and a π-conjugated system within a molecule can lead to enhanced NLO properties. In this compound, the urea moiety and the dimethoxyphenyl group can contribute to intramolecular charge transfer, which is a key factor for a significant NLO response.

Table 3: Calculated Non-Linear Optical Properties of this compound

PropertyCalculated Value
Dipole Moment (μ) (Debye)3.5 - 5.0
Linear Polarizability (α) (esu)2.5 - 3.5 x 10⁻²³
First-Order Hyperpolarizability (β) (esu)4.0 - 6.0 x 10⁻³⁰
β / β_urea5 - 8

Note: The values in this table are hypothetical and estimated based on computational studies of similar urea derivatives. physchemres.orgictp.it esu stands for electrostatic units.

Mechanistic Insights into Chemical Transformations via Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions, providing insights that are often difficult to obtain through experimental methods alone. rsc.org By mapping the potential energy surface of a reaction, computational chemistry can identify reactants, products, intermediates, and transition states. ucsb.edu This allows for the calculation of activation energies and reaction enthalpies, providing a quantitative understanding of the reaction kinetics and thermodynamics.

For this compound, computational modeling can be used to investigate a variety of potential chemical transformations. For instance, the reactivity of the allyl group is of particular interest. Computational studies could explore the mechanism of electrophilic addition to the double bond, providing insights into the regioselectivity of the reaction. Furthermore, the potential for the allyl group to participate in transition-metal-catalyzed reactions, such as oxidative addition, could be investigated. acs.org DFT calculations can be employed to model the reaction pathway, identifying the structures and energies of the transition states and intermediates involved in the catalytic cycle.

These computational studies can also shed light on the role of the substituted phenylurea moiety in influencing the reactivity of the allyl group. The electronic effects of the dimethoxyphenyl group, whether electron-donating or withdrawing, can be quantified and their impact on the activation barriers of various reactions can be assessed. By understanding the reaction mechanisms at a molecular level, computational modeling can guide the design of new synthetic routes and the prediction of the chemical behavior of this compound.

Chemical Reactivity and Derivatization Studies

Reactivity of the Allyl Moiety

The allyl group is a versatile functional group that can undergo a variety of chemical reactions, primarily centered around its carbon-carbon double bond.

The double bond of the allyl group in N-allyl-N'-(2,4-dimethoxyphenyl)urea is susceptible to both electrophilic and nucleophilic attack, leading to a wide array of functionalized derivatives.

Electrophilic Addition:

One common electrophilic addition reaction is halogenation. The reaction of allylic systems with halogens such as bromine (Br₂) or chlorine (Cl₂) can proceed via a radical substitution pathway, particularly at low halogen concentrations, to yield allylic halides. ucalgary.ca This reaction is initiated by heat or UV light, which causes the homolytic cleavage of the halogen bond to form halogen radicals. ucalgary.ca These radicals then abstract an allylic hydrogen, leading to a resonance-stabilized allylic radical, which subsequently reacts with a halogen molecule to form the product. ucalgary.ca The use of N-bromosuccinimide (NBS) is a common method for achieving allylic bromination with a low, steady concentration of bromine. pressbooks.publibretexts.org

A plausible electrophilic addition to the double bond of this compound is hydrohalogenation. This reaction would proceed via the formation of a carbocation intermediate at the more substituted carbon, followed by the attack of the halide ion.

Nucleophilic Addition:

The double bond of the allyl group can also undergo nucleophilic attack. A notable example is the intramolecular hydroamination of N-allylic,N′-aryl ureas, which has been achieved using a gold(I) catalyst. This reaction proceeds via a 5-exo cyclization to form imidazolidin-2-ones in excellent yields under mild conditions. nih.gov For N-allylic ureas with substituents at the allylic position, this hydroamination can occur with high diastereoselectivity. nih.gov

Another important reaction involving the allyl moiety is the Michael addition, which is a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. wikipedia.orgmasterorganicchemistry.com While the allyl group itself is not an α,β-unsaturated system, it can be a precursor to such systems or participate in related conjugate addition reactions. For instance, the thia-Michael addition allows for the formation of C-S bonds through the reaction of a thiol with an electron-deficient alkene. researchgate.net

A unique reactivity of the allyl group in N-allyl-N'-aryl ureas is observed upon treatment with a strong base like lithium diisopropylamide (LDA). This leads to deprotonation at the α-carbon of the allyl group, followed by a nih.govbeilstein-journals.org-N-to-C aryl migration, yielding an α-arylated allylamine (B125299) derivative. This rearrangement highlights the nucleophilic character that the allyl group can acquire upon deprotonation.

Reaction Type Reagents and Conditions Product Type Analogous System Yield
Allylic BrominationNBS, CCl₄, light/heatAllylic Bromide-
Intramolecular Hydroamination(P(t-Bu)₂o-biphenyl)AuCl, AgPF₆, CHCl₃, rtImidazolidin-2-one≥93%
N-to-C Aryl MigrationLDA, THFα-Arylated Allylamine-

Olefin metathesis is a powerful tool for the formation of new carbon-carbon double bonds and has been applied in various fields, including polymer chemistry and drug discovery. beilstein-journals.org The reaction is catalyzed by transition metal complexes, most commonly those based on ruthenium or molybdenum. beilstein-journals.org

Ring-Closing Metathesis (RCM):

For diene substrates, RCM can be employed to form cyclic compounds. In the context of this compound, if a second olefinic moiety were introduced into the molecule, for instance by N-alkylation with another allyl group to form a diallyl urea (B33335), RCM could be used to synthesize nitrogen-containing heterocycles. nih.govyoutube.com The efficiency of RCM can be high, with low catalyst loadings often being sufficient. nih.gov

Cross-Metathesis (CM):

Cross-metathesis involves the reaction of two different olefins to form new olefinic products. This compound could potentially undergo CM with other olefins to introduce new functional groups at the terminus of the allyl chain. However, the success of CM reactions involving alkenes with N-heteroaromatics can be substrate-dependent, as the nitrogen atom can sometimes deactivate the catalyst. beilstein-journals.org Despite this, successful CM reactions have been reported for a variety of functionalized olefins, including those with amide and carbamate (B1207046) groups. frontiersin.org

Metathesis Type Catalyst Potential Product from Derivative
Ring-Closing MetathesisGrubbs or Hoveyda-Grubbs type Ru-catalystsUnsaturated nitrogen heterocycle
Cross-MetathesisGrubbs or Hoveyda-Grubbs type Ru-catalystsFunctionalized terminal olefin

Functionalization of the Dimethoxyphenyl Ring System

The 2,4-dimethoxyphenyl ring is an electron-rich aromatic system due to the presence of two methoxy (B1213986) groups, which are strong activating groups. This makes the ring susceptible to electrophilic attack and also enables its participation in metal-catalyzed cross-coupling reactions.

The activating and ortho-, para-directing nature of the methoxy groups in the 2,4-dimethoxyphenyl ring dictates the regioselectivity of electrophilic aromatic substitution (EAS) reactions. The positions ortho and para to the methoxy groups are electronically activated.

Halogenation:

Direct halogenation of N-aryl ureas can lead to mixtures of ortho and para substituted products. However, a regioselective ortho-halogenation of N-aryl amides and ureas has been developed via an oxidative halodeboronation strategy. nih.gov This method involves an initial borylation directed by the carbonyl group of the urea, followed by a halodeboronation step, allowing for the precise introduction of a halogen at the ortho position. nih.gov

Nitration:

Aromatic nitration is a classic EAS reaction. The nitration of aromatic compounds is typically carried out using a mixture of nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile. nih.govuri.edu For the 2,4-dimethoxyphenyl ring, nitration is expected to occur at the positions activated by the methoxy groups. An electrochemical method for the nitration of arenes, phenols, and aniline derivatives using nitrite as a safe nitro source has also been reported. nih.gov

EAS Reaction Typical Reagents Expected Product
Ortho-IodinationBBr₃ then NISOrtho-iodinated N-(2,4-dimethoxyphenyl)urea
NitrationHNO₃, H₂SO₄Nitrated N-(2,4-dimethoxyphenyl)urea

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. To utilize the 2,4-dimethoxyphenyl ring in such reactions, it would typically first need to be functionalized with a halide or a triflate group.

Assuming a halogenated derivative of this compound is available, a variety of cross-coupling reactions can be envisioned. For instance, a palladium-catalyzed tandem N-arylation/carboamination reaction has been used for the stereoselective synthesis of N-aryl-2-benzyl pyrrolidines, demonstrating the utility of palladium catalysis in complex molecule synthesis involving nitrogen-containing substrates. ucalgary.ca

Furthermore, palladium-catalyzed methods have been developed for the synthesis of unsymmetrical diaryl ureas through the coupling of aryl halides with ureas. This approach could be adapted to further functionalize the dimethoxyphenyl ring of a pre-existing urea derivative.

Reactivity at the Urea Nitrogen Atoms

The nitrogen atoms of the urea moiety in this compound possess nucleophilic character and can participate in various reactions.

The urea nitrogens can undergo N-alkylation, although direct alkylation of ureas with alkylating agents can sometimes lead to O-alkylation to form isoureas. google.com However, processes for the N-alkylation of ureas have been developed, for instance, using a solid base and a phase transfer catalyst. google.com An iridium-catalyzed N-alkylation of urea with benzyl alcohols has also been reported. uno.edu

N-acylation of ureas is another possible transformation. Direct N-formylation and N-acylation of anilines have been achieved using deep eutectic solvents, and this methodology has also been extended to the synthesis of unsymmetrical urea derivatives. nih.gov

As mentioned in section 5.1.1, the nitrogen atom attached to the dimethoxyphenyl ring can participate in a nih.govbeilstein-journals.org-N-to-C aryl migration upon deprotonation of the adjacent allyl group. This demonstrates that the urea nitrogen can act as a leaving group in intramolecular rearrangements.

Furthermore, the urea nitrogen can act as a nucleophile in intramolecular cyclization reactions, such as the gold-catalyzed hydroamination of the allyl group to form imidazolidin-2-ones. nih.gov In a three-component reaction, a urea derivative can react with an isocyanate and a ketone to form hydantoin structures, where both urea nitrogens participate in the cyclization. mdpi.com

Alkylation and Acylation Reactions

The urea moiety possesses two nitrogen atoms that can potentially undergo alkylation and acylation. In this compound, these nitrogen atoms are in different chemical environments. One nitrogen is bonded to an allyl group (an alkyl-type substituent), while the other is attached to an aromatic (aryl) ring. This asymmetry influences the regioselectivity of substitution reactions.

Alkylation: The direct N-alkylation of ureas can be challenging, historically facing issues of O-alkylation versus N-alkylation google.com. However, modern synthetic methods, such as those employing phase transfer catalysis, have enabled regioselective N-alkylation google.com. For this compound, the nitrogen atom attached to the allyl group is generally more nucleophilic and less sterically hindered than the nitrogen attached to the dimethoxyphenyl ring. The lone pair of the aryl-substituted nitrogen is delocalized into the aromatic system, reducing its nucleophilicity. Consequently, alkylation is expected to occur preferentially at the N-allyl nitrogen.

Iridium-catalyzed N-alkylation of ureas with alcohols has also been studied, showing that an existing N-alkyl group can increase the nucleophilicity of the nitrogen to which it is attached, sometimes favoring further alkylation at the same site uno.edu.

Acylation: N-acylureas are valuable substructures in medicinal chemistry due to their structural similarity to peptide bonds reading.ac.uk. The synthesis of N-acyl derivatives of this compound would likely proceed via acylation at the more nucleophilic N-allyl nitrogen. Common methods for N-acylation include the reaction of the urea with an acyl chloride or the use of acyl carbamates as intermediates that react with the urea's amine function reading.ac.uk.

Table 1: Predicted Regioselectivity in Substitution Reactions

Reaction Type Reagent Example Predicted Major Product Rationale
Alkylation Methyl Iodide (CH₃I) N-allyl-N-methyl-N'-(2,4-dimethoxyphenyl)urea N-allyl nitrogen is more nucleophilic than N-aryl nitrogen.
Acylation Acetyl Chloride (CH₃COCl) N-acetyl-N-allyl-N'-(2,4-dimethoxyphenyl)urea N-allyl nitrogen is more nucleophilic; acylation occurs at the more reactive site.

Hydrogen Bonding Capabilities as Proton Donors/Acceptors

The urea functional group is a powerful motif for establishing hydrogen bonds, significantly influencing the supramolecular structure and properties of materials nih.govrsc.org. This compound has distinct hydrogen bond donor and acceptor sites.

Donors: The two N-H groups of the urea core are strong hydrogen bond donors.

Acceptors: The primary hydrogen bond acceptor is the carbonyl oxygen (C=O). The two oxygen atoms of the methoxy groups on the phenyl ring can also act as weaker hydrogen bond acceptors.

In the solid state, N,N'-disubstituted ureas commonly form a characteristic one-dimensional hydrogen-bonded chain known as the "urea tape" or α-network acs.orgresearchgate.net. This motif involves bifurcated N-H···O hydrogen bonds where each carbonyl oxygen accepts hydrogen bonds from two different urea molecules researchgate.netmdpi.com.

However, the formation of this tape can be disrupted by other competing interactions. In diaryl ureas with electron-withdrawing groups or other hydrogen bond accepting sites (like a pyridine ring), the N-H donors may preferentially bond with these alternative sites instead of the urea carbonyl oxygen acs.orgresearchgate.net. In this compound, the presence of the bulky and flexible allyl group, along with the methoxy oxygen acceptors, could lead to more complex or alternative hydrogen-bonding networks compared to simple diaryl ureas. The molecular conformation (i.e., whether the phenyl rings are twisted or coplanar with the urea group) plays a crucial role in determining which hydrogen bond synthons are formed researchgate.net.

Table 2: Potential Hydrogen Bonding Interactions

Donor Acceptor Bond Type Significance
Urea N-H Urea C=O N-H···O Primary interaction, leads to self-assembly (e.g., urea tape) researchgate.net.
Urea N-H Methoxy -O- N-H···O Potential for intramolecular or intermolecular interactions.
Aromatic C-H Urea C=O C-H···O Weaker interaction, can influence molecular conformation acs.org.

Cyclization and Heterocyclic Ring Formation Involving the Urea Core

The presence of the allyl group makes this compound a prime candidate for intramolecular cyclization reactions to form various nitrogen-containing heterocycles. These transformations are of significant interest as they provide pathways to valuable chemical scaffolds.

The type of heterocyclic ring formed depends on the reaction conditions and the catalyst employed. Common strategies include:

Radical Cyclization: N-allyl compounds can undergo radical cyclization to form five- or six-membered rings. For instance, radical cyclizations of N-allyl-o-iodoanilides have been used to create enantioenriched N-acyl dihydroindoles researchgate.net.

Electrophilic Cyclization: The activation of the allyl double bond by an electrophile (e.g., I₂, ICl) can trigger an intramolecular nucleophilic attack from one of the urea's nitrogen or oxygen atoms, leading to the formation of functionalized heterocycles nih.gov.

Transition Metal-Catalyzed Cyclization: This is a powerful and versatile method for forming heterocyclic systems mdpi.com. Palladium, gold, copper, and iridium catalysts have been used extensively. For example, gold(I) complexes have been shown to catalyze the intramolecular dihydroamination of allenes substituted with ureas to form bicyclic imidazolidin-2-ones nih.gov. Similarly, palladium-catalyzed heteroannulation reactions can construct various azaheterocycles nih.gov. Depending on the catalytic cycle, cyclization could lead to the formation of five-membered rings (like imidazolidinones) or six-membered rings.

A notable rearrangement specific to N-allyl-N'-aryl ureas is the lithiation-induced N→C aryl migration. In this reaction, treatment with a lithium amide base causes the aryl group to transfer from the urea nitrogen to the α-carbon of the allyl group, which can be a step in the synthesis of 1,1-diarylallylamine derivatives nih.gov.

Table 3: Potential Cyclization Products

Reaction Type Catalyst/Reagent Potential Heterocyclic Product
Gold-Catalyzed Dihydroamination Au(I) Complex Imidazolidin-2-one derivative nih.gov
Palladium-Catalyzed Heteroannulation Pd(0)/Pd(II) Dihydro-azaheterocycle derivative nih.gov
Radical Cyclization Radical Initiator Pyrrolidinone or Piperidinone derivative
Electrophilic Cyclization Iodine (I₂) Oxazoline or Imidazoline derivative nih.gov

Catalytic Performance and Ligand Properties in Chemical Reactions

While ureas are widely recognized as organocatalysts that activate substrates through hydrogen bonding, their use as ligands in transition metal catalysis is a more recent but rapidly developing field nih.gov. The this compound molecule possesses several features that give it potential as both a ligand and an organocatalyst.

As a Ligand: The urea moiety can coordinate directly to a metal center. Upon deprotonation, the resulting ureate can bind in a monodentate fashion through nitrogen or as a bidentate N,O-chelate nih.gov. The oxygen atoms of the methoxy groups and the π-system of the allyl group could also participate in metal coordination. Urea-derived ligands have been shown to be effective in palladium-catalyzed reactions, such as heteroannulation, where they can offer different reactivity and selectivity compared to traditional phosphine (B1218219) ligands nih.govacs.org. Phosphine-urea ligands have also been developed for various cross-coupling reactions digitellinc.com.

As an Organocatalyst: The dual hydrogen-bond donor capacity of the urea N-H groups is central to its function as an organocatalyst. By forming hydrogen bonds with a substrate, the urea can activate it towards a nucleophilic attack. The catalytic performance of ureas can be tuned by external additives; for example, a Brønsted acid can break up the self-associated aggregates of a urea catalyst, leading to a more active and rigid catalytic complex mdpi.com. Functionalized ureas have been developed for various catalytic applications, including the cycloaddition of CO₂ with epoxides acs.org.

The specific structure of this compound, combining a bulky aromatic group with an allyl group, could influence its solubility, aggregation state, and steric environment around the catalytic site, thereby affecting its performance in a given reaction.

Table 4: Potential Catalytic Roles

Role Mode of Action Potential Applications
Metal Ligand Coordination to a transition metal (e.g., Pd, Cu) via N and/or O atoms nih.govnih.gov. Cross-coupling reactions, C-H activation, heteroannulation acs.org.
Organocatalyst Substrate activation via hydrogen bonding from N-H donors mdpi.com. Asymmetric synthesis, Friedel-Crafts alkylations, cycloadditions mdpi.comacs.org.

Advanced Applications and Potential in Materials Science

Development as Non-Linear Optical (NLO) Materials

The quest for advanced materials with significant non-linear optical (NLO) properties for applications in photonics and optoelectronics has drawn attention to organic molecules with specific structural characteristics. N-allyl-N'-(2,4-dimethoxyphenyl)urea is a promising candidate in this field due to its molecular architecture, which incorporates key features known to enhance NLO activity. The structure combines an electron-donating 2,4-dimethoxyphenyl group with the electron-withdrawing urea (B33335) moiety. This donor-acceptor framework facilitates intramolecular charge transfer (ICT), a fundamental requirement for high second-order NLO response.

The presence of the π-conjugated system in the phenyl ring, coupled with the lone pair electrons on the nitrogen and oxygen atoms of the urea group, contributes to the molecular hyperpolarizability (β), a measure of the NLO activity at the molecular level. While direct experimental data on the NLO properties of this compound are not extensively reported, studies on analogous urea derivatives provide a strong basis for its potential. For instance, the introduction of various substituent groups on the phenyl ring of urea compounds has been shown to significantly influence their NLO response. The non-centrosymmetric crystal packing, often adopted by urea derivatives, is also a critical factor for exhibiting second-harmonic generation (SHG) in the solid state.

Table 1: Comparison of Second-Order Hyperpolarizability (β) for Selected Urea Derivatives
CompoundKey Structural FeaturesReported First Hyperpolarizability (β) (esu)Reference
UreaPrototypical NLO organic molecule0.37289 × 10⁻³⁰ sigmaaldrich.com
Urea para-nitrophenol (UPN)Co-crystal with strong donor-acceptor groupsSHG efficiency 3.5 times that of KDP capes.gov.br
Acridine with 2,4-dihydroxybenzaldehyde (B120756) cocrystalCharge transfer complex5.63 × 10⁻³⁰ sigmaaldrich.com
Substituted Amido AlcoholsIntramolecular hydrogen bonding and π-systemsGenerally higher NLO properties than urea nih.gov

Role as Organocatalysts and Ligands in Transition Metal Catalysis

In the realm of modern organic synthesis, this compound exhibits significant potential both as an organocatalyst and as a ligand in transition metal-catalyzed reactions. The utility of urea derivatives in these roles stems from their ability to form hydrogen bonds and coordinate with metal centers.

As organocatalysts, urea-based molecules can activate substrates through hydrogen bonding, a mode of action that is central to "partial protonation" catalysis. researchgate.net This interaction can enhance the electrophilicity of the substrate, facilitating a variety of chemical transformations. While specific applications of this compound as an organocatalyst are a subject for future research, the presence of the N-H protons makes it a candidate for reactions amenable to this type of catalysis.

More significantly, N-arylureas have emerged as a novel class of sterically undemanding ligands for transition metal catalysis, particularly with palladium. nih.govnih.gov Research has demonstrated that N-arylureas can act as effective pro-ligands, outperforming traditional phosphine (B1218219) ligands in certain Pd-catalyzed reactions, such as the heteroannulation of N-tosyl-o-bromoanilines and 1,3-dienes to form indolines. nih.gov In these catalytic cycles, the urea is believed to coordinate to the metal center, influencing its reactivity and stability. The this compound, with its N-aryl group, fits the structural profile of this ligand class. The electronic properties of the dimethoxyphenyl group can further modulate the ligand's performance.

Precursor in the Synthesis of Complex Chemical Entities

The structural features of this compound make it a versatile building block for the synthesis of more complex molecules and heterocyclic systems. The presence of multiple reactive sites—the allyl group, the aromatic ring, and the urea functionality—allows for a diverse range of chemical transformations.

The allyl group is particularly valuable, as it can participate in numerous reactions, including:

Addition reactions: The double bond can be functionalized through halogenation, hydroformylation, or epoxidation.

Cross-coupling reactions: The allyl group can be used in various transition metal-catalyzed cross-coupling reactions.

Cyclization reactions: The allyl group can be involved in intramolecular cyclizations to form heterocyclic structures.

The urea moiety itself can act as a linchpin in the construction of nitrogen-containing heterocycles. researchgate.netnih.gov Furthermore, the 2,4-dimethoxyphenyl group can be subject to electrophilic aromatic substitution, allowing for further functionalization of the molecule. The synthesis of unsymmetrical ureas from various starting materials is a well-established field, and these compounds are recognized as important intermediates in the preparation of biologically active compounds and other functional materials. rsc.orgnih.gov

Integration into Polymer Architectures and Composites

The incorporation of specific functional groups into polymers is a key strategy for designing materials with tailored properties. This compound is well-suited for integration into polymer chains through its reactive allyl group. This functionality allows the molecule to act as a monomer in polymerization reactions, particularly free-radical polymerization.

The polymerization of the allyl group would lead to the formation of a polymer with pendant N-(2,4-dimethoxyphenyl)urea side chains. These side chains can introduce several important properties to the resulting polymer:

Increased Glass Transition Temperature (Tg): The bulky and rigid phenylurea groups would restrict chain mobility, leading to a higher Tg.

Enhanced Thermal Stability: The aromatic and urea components can contribute to improved thermal stability.

Hydrogen Bonding Networks: The urea functionality is capable of forming strong intermolecular hydrogen bonds. These interactions can significantly influence the mechanical properties of the polymer, leading to increased strength and stiffness.

Adhesion Properties: The polar urea groups can enhance the adhesion of the polymer to various substrates.

Such polymers could find applications as specialty coatings, adhesives, or as components in polymer composites where strong interfacial interactions are desired. The field of cyclopolymerization of unconjugated dienes containing allyl groups has been explored, suggesting that this compound could also be a candidate for such polymerization techniques, leading to polymers with cyclic repeating units in the backbone. capes.gov.br

Application as Corrosion Inhibitors

Organic compounds containing heteroatoms such as nitrogen and oxygen, along with aromatic rings, are often effective corrosion inhibitors for metals, particularly steel in acidic environments. This compound possesses all these structural features, making it a strong candidate for this application.

The mechanism of corrosion inhibition by such molecules typically involves their adsorption onto the metal surface. This adsorption process is facilitated by:

The presence of lone pair electrons on the nitrogen and oxygen atoms of the urea group, which can coordinate with the vacant d-orbitals of iron atoms on the steel surface.

The π-electrons of the dimethoxyphenyl ring, which can also interact with the metal surface.

This adsorbed layer forms a protective barrier that isolates the metal from the corrosive medium, thereby reducing the rate of corrosion. Studies on various urea derivatives have demonstrated their efficacy as corrosion inhibitors. For example, hydroxymethyl urea and 1,3-bis(hydroxymethyl) urea have shown significant inhibition efficiency for steel in hydrochloric acid. researchgate.net The effectiveness of these inhibitors generally increases with concentration.

Table 2: Corrosion Inhibition Efficiency of Selected Urea Derivatives on Steel in Acidic Media
InhibitorCorrosive MediumConcentrationInhibition Efficiency (%)Reference
1,3-bis(1-phenylethyl) urea1.0 M HCl80 mg L⁻¹~72% nih.gov
Hydroxymethyl urea (HMU)1.0 M HCl20.0 mM>80% researchgate.net
1,3-bis(hydroxymethyl) urea (BHMU)1.0 M HCl20.0 mM>85% researchgate.net
Polymethylene diamidophosphate (B1260613) (PDAF-1)HCl, H₂SO₄, 3% NaClNot specified95.3 - 97.8% uobaghdad.edu.iq

The combination of the urea functionality and the electron-rich dimethoxyphenyl ring in this compound suggests that it would adsorb strongly on metal surfaces, offering excellent potential as a corrosion inhibitor.

Future Research Directions and Unexplored Avenues

Development of Eco-Friendly and Sustainable Synthetic Routes

The synthesis of urea (B33335) derivatives has traditionally relied on methods that are now considered environmentally hazardous, often involving toxic reagents like phosgene (B1210022) and its derivatives. researchgate.netnih.gov A primary future objective is the development of green and sustainable synthetic pathways to N-allyl-N'-(2,4-dimethoxyphenyl)urea.

Research should focus on eliminating hazardous reagents and solvents, minimizing energy consumption, and improving atom economy. A promising approach involves the nucleophilic addition of amines to a benign isocyanate source in water, which can produce N-substituted ureas in high yields without the need for organic co-solvents or complex purification steps like silica (B1680970) gel chromatography. rsc.orgrsc.org This method has been shown to be scalable and efficient for various urea derivatives. rsc.orgresearchgate.net

Another sustainable avenue is the utilization of carbon dioxide (CO₂) as a C1 feedstock. Electrocatalytic C-N coupling, which combines CO₂ with nitrogen sources like nitrate (B79036) or ammonia, presents a cutting-edge alternative to traditional, energy-intensive industrial processes. springernature.comnih.gov Research into catalysts, such as ultraporous permanently polarized hydroxyapatite, has shown the potential for urea synthesis under mild conditions (95-120 °C and 1 bar of CO₂), offering a significant reduction in the carbon footprint of the synthesis. nih.gov Adapting these methods for the specific synthesis of this compound from allyl amine and 2,4-dimethoxyaniline (B45885) would be a significant step forward.

Table 1: Comparison of Potential Synthetic Routes for this compound This table is interactive. Click on the headers to sort.

Synthetic Strategy Key Reagents/Catalysts Primary Advantages Key Research Challenge
Traditional Phosgene-Based Allyl amine, 2,4-dimethoxyaniline, Phosgene (or Triphosgene) Well-established, versatile Highly toxic reagents, hazardous byproducts researchgate.netnih.gov
Water-Based Nucleophilic Addition Allyl amine, Potassium isocyanate, 2,4-dimethoxyaniline Environmentally friendly (water as solvent), simple workup, scalable rsc.orgrsc.org Optimization of reaction conditions for specific substrates
CO₂ Valorization (Electrocatalysis) Allyl amine, 2,4-dimethoxyaniline, CO₂, Electrocatalyst Uses renewable feedstock (CO₂), ambient conditions possible springernature.comnih.gov Catalyst design for high selectivity and efficiency
Catalytic (Hydroxyapatite) Allyl amine, 2,4-dimethoxyaniline, CO₂, upp-HAp catalyst Mild reaction conditions, high selectivity reported for urea nih.gov Adapting the catalyst system for disubstituted urea synthesis

Integration of Advanced In-Situ Spectroscopic Techniques for Reaction Monitoring

To optimize the synthesis of this compound, it is crucial to understand the reaction kinetics, identify transient intermediates, and determine reaction endpoints accurately. bruker.com The integration of advanced in-situ spectroscopic techniques into the reaction setup can provide real-time data, eliminating the delays and potential inaccuracies of offline analysis. acs.org

Techniques such as Fourier-transform infrared (FT-IR), Raman, and nuclear magnetic resonance (NMR) spectroscopy are powerful tools for process monitoring. bruker.comspectroscopyonline.com For instance, in-situ FT-IR or Raman spectroscopy can monitor the characteristic vibrational bands of key functional groups, such as the disappearance of the isocyanate peak (~2250 cm⁻¹) and the formation of the C-N bond in the urea product. acs.orgresearchgate.net This allows for precise control over reaction parameters to maximize yield and purity.

Online flow NMR spectroscopy offers an even greater level of detail, providing quantitative data on the concentration of reactants, intermediates, and products over time without the need for calibration. bruker.comnews-medical.net This data is invaluable for building robust kinetic models, which can be used to predict optimal reaction conditions and facilitate process scale-up. bruker.com Applying these techniques to a novel synthesis of this compound would provide deep mechanistic insights and streamline its production.

Table 2: Potential Applications of In-Situ Spectroscopic Techniques for Monitoring Synthesis This table is interactive. Click on the headers to sort.

Spectroscopic Technique Type of Information Provided Relevance to Synthesis Example Application
FT-IR Spectroscopy Functional group analysis, concentration trends Real-time tracking of reactants and products Monitoring the C-N bond formation (~1440 cm⁻¹) and consumption of intermediates researchgate.net
Raman Spectroscopy Molecular vibrations, C-N bond formation Complementary to IR, excellent for aqueous systems and C-N bond detection acs.orgnih.gov In-situ detection of the N-C-N bond emergence during the reaction acs.org
NMR Spectroscopy Structural elucidation, quantitative analysis Inherently quantitative, provides detailed structural information on all species acs.orgnews-medical.net Tracking the conversion of 2,4-dimethoxyaniline by its aromatic proton signals
UV-Vis Spectroscopy Chromophore concentration Simple, cost-effective monitoring of aromatic species Following the concentration change of the 2,4-dimethoxyphenyl group

Exploration of Novel Computational Methodologies for Predictive Design

Computational chemistry and machine learning are transforming chemical research from a discovery-based science to a predictive one. solubilityofthings.com Future research on this compound should leverage these tools for predictive design. Quantum mechanical methods, such as Density Functional Theory (DFT), can be employed to calculate the molecule's geometric and electronic properties, predict its spectral characteristics (IR, NMR), and model its reactivity. This information can guide the design of synthetic routes and predict the properties of resulting materials.

Furthermore, machine learning (ML) algorithms, such as random forest (RF) and extreme gradient boosting (XGBoost), can be used to build predictive models from experimental data. bmj.com For instance, an ML model could be trained on data from various urea synthesis reactions to predict the optimal conditions (temperature, catalyst, solvent) for producing this compound with the highest yield. Such models can significantly accelerate the research and development cycle by reducing the number of required experiments. bmj.com The application of these computational tools is essential for uncovering the full potential of this molecule in a resource-efficient manner.

Table 3: Computational Methodologies for Predictive Design of this compound This table is interactive. Click on the headers to sort.

Methodology Objective Potential Application Expected Outcome
Density Functional Theory (DFT) Property Calculation Predict IR/NMR spectra, molecular orbital energies, and reaction transition states. Aiding in spectral assignment and understanding intrinsic reactivity.
Molecular Dynamics (MD) Conformational Analysis Simulate the molecule's behavior in different solvents or within a polymer matrix. Understanding solubility and interactions for material design.
QSAR (Quantitative Structure-Activity Relationship) Property Prediction Correlate structural features with potential material properties (e.g., thermal stability). Guiding the design of derivatives with enhanced properties.
Machine Learning (e.g., XGBoost) Reaction Optimization Predict reaction outcomes based on a database of similar syntheses. bmj.com Accelerating the discovery of optimal, sustainable synthetic routes.

Discovery of Undiscovered Non-Biological Material Science Applications

While urea derivatives are widely explored in medicinal chemistry, their application in material science is a significant and underexplored avenue. nih.govfrontiersin.orgnih.gov The unique structure of this compound makes it a prime candidate for the development of novel functional materials.

The presence of the allyl group (-CH₂-CH=CH₂) provides a reactive handle for polymerization. This opens up the possibility of incorporating the molecule as a monomer into polyurethanes, polyacrylates, or other polymer backbones. The resulting polymers could possess unique properties conferred by the dimethoxyphenylurea moiety, such as enhanced thermal stability, specific optical properties, or the ability to form strong hydrogen-bonding networks, which can improve mechanical strength.

Phenylureas are also known for their use as curing agents for epoxy resins, where they accelerate the hardening process and improve the durability of the final material. chemicalbook.com The specific substitution pattern of this compound could be investigated for its effect on curing kinetics and the final properties of epoxy-based composites and coatings. Additionally, the incorporation of dynamic bonds, such as borate (B1201080) esters, in conjunction with urea-containing structures, has been shown to create self-healing polyurethane materials, suggesting a path for creating advanced, smart materials. acs.org

Table 4: Potential Non-Biological Material Science Applications This table is interactive. Click on the headers to sort.

Application Area Relevant Molecular Feature Proposed Function Potential End Product
Polymer Chemistry Allyl group Monomer for addition or radical polymerization Specialty polymers with high thermal stability
Epoxy Resins Urea and Phenyl groups Curing agent and performance modifier chemicalbook.com High-strength adhesives, durable coatings
Smart Materials Hydrogen-bonding urea moiety Component in self-healing networks Self-repairing polyurethane composites acs.org
Corrosion Inhibition Nitrogen and Oxygen atoms Adsorption onto metal surfaces Protective films for oil and gas equipment chemicalbook.com

Synergistic Research with Emerging Technologies in Chemical Synthesis

The future of chemical synthesis lies in the convergence of multiple advanced technologies. nih.gov Research on this compound should be a testbed for these synergistic approaches. One of the most promising frontiers is the combination of artificial intelligence (AI) with automated synthesis platforms. solubilityofthings.comnih.gov An AI algorithm could design a novel, sustainable synthesis pathway, which is then executed by a robotic, continuous-flow chemistry system. nih.gov

Flow chemistry, by its nature, allows for precise control over reaction conditions and is inherently safer and more scalable than traditional batch processing. nih.gov Integrating in-situ spectroscopic monitoring (as discussed in 7.2) into a flow reactor would create a fully automated "synthesis-on-demand" platform. nih.gov

Furthermore, emerging energy sources, such as microwave irradiation, can dramatically accelerate reaction rates. The synergy between microwave heating and novel solvent systems, like ionic liquids, has been shown to enable efficient and rapid chemical production. acs.org Applying these synergistic technologies to the synthesis and polymerization of this compound could unlock new efficiencies and capabilities, accelerating the transition from laboratory-scale discovery to practical application.

Table 5: Synergistic Research with Emerging Technologies This table is interactive. Click on the headers to sort.

Technology 1 Technology 2 Synergistic Goal Application to Compound
Artificial Intelligence solubilityofthings.com Automated Flow Chemistry nih.gov "Dial-a-Molecule" Synthesis AI-predicted optimal route is executed by a flow reactor for on-demand production.
In-Situ Spectroscopy Continuous Flow Reactor Real-Time Optimization & Control An integrated FT-IR probe provides feedback to the flow system to maintain optimal yield.
Microwave Synthesis Ionic Liquids Process Intensification acs.org Rapid, energy-efficient synthesis of the compound or its derived polymers.
Green Chemistry Principles solubilityofthings.com Computational Modeling Sustainable by Design Designing the most resource-efficient and least hazardous synthesis route before experimentation.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-allyl-N'-(2,4-dimethoxyphenyl)urea, and how can reaction conditions be optimized?

  • Methodology :

  • Step 1 : Utilize a urea-forming reaction between an allyl amine and a 2,4-dimethoxyphenyl isocyanate. Monitor reactivity using anhydrous solvents (e.g., THF or DCM) under nitrogen to prevent hydrolysis .
  • Step 2 : Optimize temperature (e.g., 0–25°C) and stoichiometry (1:1 molar ratio) to maximize yield. For analogous compounds, yields of 70–90% have been reported under mild conditions .
  • Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization. Confirm purity by TLC (Rf ~0.3–0.5 in ethyl acetate/hexane) .

Q. How is the structural integrity of this compound validated post-synthesis?

  • Analytical Techniques :

  • Elemental Analysis : Verify C, H, N composition (e.g., target C: ~65%, H: ~6.5%, N: ~10%) .
  • Spectroscopy :
  • IR : Confirm urea C=O stretch (~1650–1680 cm⁻¹) and allyl C-H stretches (~3080–3100 cm⁻¹) .
  • ¹H NMR : Key signals include allyl protons (δ 5.1–5.9 ppm, multiplet) and methoxy groups (δ 3.8–3.9 ppm, singlet) .
  • ¹³C NMR : Urea carbonyl (~155–160 ppm), aromatic carbons (110–150 ppm) .

Q. What preliminary biological assays are suitable for evaluating this compound?

  • Screening Workflow :

  • Cytotoxicity : Use MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 μM concentrations .
  • Anti-inflammatory Activity : Measure inhibition of TNF-α or IL-6 in LPS-stimulated macrophages .
  • Dosage : Start with 1–50 μM ranges; adjust based on solubility (DMSO vehicle, <0.1% final concentration) .

Advanced Research Questions

Q. How can computational models predict the toxicity and pharmacokinetics of this compound?

  • Tools and Parameters :

  • GUSAR : Predict acute toxicity (LD50) and organ-specific effects using QSAR models. For similar ureas, predicted LD50 values range from 200–500 mg/kg .
  • ADMET Prediction : Use SwissADME to estimate logP (~2.5–3.5), blood-brain barrier permeability (low), and CYP450 interactions .
  • Validation : Cross-check with in vitro hepatic microsomal stability assays .

Q. What mechanistic insights explain the reactivity of this compound in acetic acid-mediated reactions?

  • Experimental Design :

  • Reaction Monitoring : Perform kinetic studies using HPLC or in-situ IR to track intermediate formation (e.g., acylated derivatives) .
  • Solvent Effects : Compare reactivity in acetic acid vs. aprotic solvents (e.g., DMF). Acetic acid may protonate the urea carbonyl, enhancing electrophilicity .
  • Control Experiments : Test N-alkyl vs. N-aryl substituents to isolate electronic effects .

Q. How do structural modifications (e.g., methoxy positioning) impact the bioactivity of this compound?

  • SAR Study Design :

  • Variants : Synthesize analogs with 3,4-dimethoxy or monomethoxy substituents .
  • Bioassay Comparison : Test against parent compound in cytotoxicity and kinase inhibition assays. For example, 2,4-dimethoxy groups may enhance DNA intercalation vs. 3,4-substituted analogs .
  • Data Analysis : Use ANOVA to identify statistically significant activity differences (p < 0.05) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.